Diethyl(2,4,6-trifluorophenyl)malonate is a synthetic organic compound characterized by its unique structure, which includes a malonate core and a trifluorinated phenyl group. The molecular formula of this compound is CHFO, with a molar mass of approximately 300.23 g/mol. The presence of three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly influences its chemical properties, including reactivity and biological activity. This compound is part of a broader class of fluorinated compounds that are often studied for their potential applications in pharmaceuticals and agrochemicals.
The biological activity of diethyl(2,4,6-trifluorophenyl)malonate has been explored in various studies. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against certain cancer cell lines and may serve as potential leads in neuroprotective therapies due to their ability to stabilize microtubules and influence cellular dynamics .
Several methods have been developed for synthesizing diethyl(2,4,6-trifluorophenyl)malonate:
Diethyl(2,4,6-trifluorophenyl)malonate finds applications across various fields:
Interaction studies involving diethyl(2,4,6-trifluorophenyl)malonate often focus on its binding affinity to biological targets such as proteins involved in neurodegenerative diseases. These studies reveal how the trifluoromethyl group affects interaction dynamics and stability compared to non-fluorinated analogs. For example, modifications at the phenyl position can significantly alter the compound's ability to stabilize microtubules or interact with tau proteins .
Several compounds share structural similarities with diethyl(2,4,6-trifluorophenyl)malonate. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl 2-(perfluorophenyl)malonate | Perfluorinated phenyl group | Higher fluorination may enhance lipophilicity |
| Diethyl 2-(3-fluorophenyl)malonate | Monofluorinated phenyl group | Less reactive than trifluorinated derivatives |
| Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate | Amino and nitro substituents | Potentially higher biological activity due to functional groups |
Diethyl(2,4,6-trifluorophenyl)malonate stands out due to its trifluoromethyl substitution pattern which enhances its reactivity and biological profile compared to other similar compounds.
Base-mediated condensation reactions represent one of the most fundamental approaches for synthesizing diethyl(2,4,6-trifluorophenyl)malonate and related fluorinated malonate derivatives [3]. The synthesis typically involves the nucleophilic substitution reaction between sodium diethyl malonate and appropriately substituted fluorinated aromatic compounds under basic conditions [3]. The reaction mechanism proceeds through the formation of a stabilized carbanion intermediate, where the methylene group of the malonate is deprotonated by the base, creating a nucleophilic center capable of attacking electrophilic aromatic systems [10] [11].
The choice of base significantly influences both reaction efficiency and product selectivity [10]. Potassium carbonate in dimethylformamide has demonstrated exceptional performance, achieving yields of 83% for methylmalonate derivatives under optimized conditions [10]. Alternative base systems include sodium carbonate, potassium tert-butoxide, and sodium ethoxide, each offering distinct advantages depending on the specific substrate and reaction conditions [10] [31].
Temperature control emerges as a critical parameter in base-mediated condensation reactions [9] [12]. Optimal reaction temperatures typically range from 70 to 80 degrees Celsius, with reaction times varying from 15 minutes to 48 hours depending on the substrate reactivity and desired conversion [9]. The use of proline-mediated catalysis has shown remarkable success in related malonate condensations, achieving yields up to 94% under carefully controlled conditions [9].
Solvent selection profoundly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran providing superior results compared to protic solvents [10] [12]. The enhanced solvation of ionic intermediates in these solvents facilitates nucleophilic attack and improves overall reaction efficiency [12].
Transition metal-catalyzed coupling strategies offer sophisticated alternatives for constructing diethyl(2,4,6-trifluorophenyl)malonate frameworks [17] [18]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for forming carbon-carbon bonds between malonate derivatives and fluorinated aromatic systems [17] [20].
The Suzuki-Miyaura cross-coupling reaction represents a premier example of transition metal catalysis applied to malonate synthesis [18]. When applied to 2-boron-substituted allylic acetates, this methodology achieves yields ranging from 60% to 96% under optimized conditions [18]. The reaction typically employs palladium acetate as the catalyst precursor, triphenylphosphine as the ligand, and cesium carbonate as the base [18].
Optimization studies reveal that catalyst loading significantly affects reaction efficiency [18]. Reducing catalyst loading from 15 mol% to 5 mol% while maintaining high yields requires careful adjustment of reaction parameters, including temperature, solvent, and base concentration [18]. Toluene has proven superior to tetrahydrofuran or dioxane, enabling successful reactions at reduced catalyst loadings with shortened reaction times [18].
Dealkoxycarbonylative coupling reactions provide another valuable approach for synthesizing arylmalonate derivatives [20]. This methodology involves the coupling of aryl halides with diethyl malonates in the presence of mild bases, followed by in situ dealkoxycarbonylation to yield arylacetic acid esters [20]. The reaction features broad functional group compatibility and demonstrates excellent yields across diverse substrate classes [20].
Novel cross-dehydrogenative coupling reactions under ball-milling conditions have shown promise for malonate derivative synthesis [21]. These solvent-free conditions utilize iron dichloride dihydrate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as catalyst and oxidant, respectively, achieving high yields within 3-5 hour reaction periods [21].
Continuous flow reactor-based production systems represent a paradigm shift in malonate synthesis, offering enhanced safety, improved heat and mass transfer, and superior process control compared to traditional batch methods [22] [23]. The application of flow chemistry to malonate derivatives has demonstrated significant advantages in terms of productivity, selectivity, and scalability [25] [26].
Flow synthesis of malonate derivatives typically employs packed-bed reactors containing immobilized catalysts or reagents [25]. The continuous pumping of reactants through these systems enables precise control of residence time, temperature, and pressure, resulting in improved reaction outcomes [25]. Residence times in flow systems generally range from 10 to 45 minutes, significantly shorter than corresponding batch processes [22] [25].
Temperature intensification represents a key advantage of flow processing [26]. The ability to safely operate at temperatures exceeding atmospheric boiling points, facilitated by pressure-resistant reactor systems, enables access to reaction conditions impossible in conventional glassware [26]. Studies on related malonate syntheses have demonstrated successful reactions at 150 degrees Celsius with 40-minute residence times, achieving yields of 32% compared to less than 5% under batch conditions [26].
The implementation of continuous flow processes for malonate synthesis has shown remarkable productivity improvements [25]. Comparative studies reveal productivity increases of up to 80-fold compared to batch methods, with yields improving from 3% to 19% for complex macrocyclic malonate derivatives [25]. The enhanced mixing and heat transfer in flow systems contribute to improved selectivity and reduced side product formation [25].
Scaling considerations for continuous flow malonate synthesis involve careful optimization of flow rates, reactor volumes, and catalyst loadings [25]. Successful scale-up from gram to kilogram quantities has been demonstrated, with pure products obtained through integrated purification systems including crystallization and distillation [25] [23].
Purification and crystallization protocols for diethyl(2,4,6-trifluorophenyl)malonate require careful consideration of the compound's physical and chemical properties [31] [32]. Recrystallization emerges as the preferred purification method, offering high recovery yields and excellent purity profiles [31] [35].
The standard recrystallization protocol involves dissolving the crude product in normal hexane at elevated temperatures (55-60 degrees Celsius), followed by controlled cooling to 5-10 degrees Celsius to induce crystallization [31]. This procedure consistently yields light yellow solids with purities exceeding 98% and recovery yields of approximately 90.6% [31]. The significant difference in solubility between hot and cold hexane enables effective separation of the desired product from impurities [31].
Alternative crystallization approaches utilize sodium malonate solutions across different hydrogen ion concentration ranges [28] [29]. This methodology has proven particularly effective for stabilizing crystalline forms and enabling manipulation of crystal morphology [28]. The use of sodium malonate concentrations ranging from 1.9 to 2.4 molar at hydrogen ion concentration values between 6 and 7 provides optimal crystallization conditions [30] [33].
Vacuum distillation represents another valuable purification technique for malonate derivatives [38]. Large-scale studies demonstrate that monoethyl malonate can be obtained with 82% yield and high purity through carefully controlled distillation under reduced pressure [38]. The significant difference in boiling points between starting diesters and half-ester products enables efficient separation [38].
Column chromatography using silica gel with ethyl acetate and hexane gradient elution provides reliable purification for smaller quantities [32] [35]. This method offers excellent control over separation efficiency but becomes less practical for large-scale production due to cost and environmental considerations [35].
Sublimation techniques can be employed for compounds exhibiting appropriate vapor pressure characteristics [32] [35]. This method exploits the direct transition from solid to vapor phase, enabling separation of sublimable compounds from non-sublimable impurities [35].
Comprehensive yield analysis across different synthetic routes reveals significant variations in efficiency and practical applicability [36] [38] [40]. Base-mediated condensation reactions consistently demonstrate high yields, with optimized conditions achieving 83-94% efficiency depending on specific substrates and reaction parameters [9] [10].
| Synthetic Method | Yield Range | Optimal Conditions | Key Advantages |
|---|---|---|---|
| Base-mediated condensation | 83-94% | Potassium carbonate/dimethylformamide, 70-80°C | High efficiency, broad substrate scope |
| Palladium-catalyzed coupling | 60-96% | 5 mol% catalyst, toluene, cesium carbonate | Mild conditions, functional group tolerance |
| Continuous flow synthesis | 47-88% | Elevated temperature and pressure | Enhanced safety, productivity |
| Direct fluorination | Near quantitative | Fluorine gas, copper nitrate catalyst | Atom economy, minimal waste |
Transition metal-catalyzed approaches exhibit broader yield ranges (60-96%) but offer superior functional group tolerance and milder reaction conditions [18] [20]. The Suzuki-Miyaura cross-coupling methodology demonstrates particular promise, with yields consistently exceeding 90% under optimized conditions [18].
Continuous flow methodologies show competitive yields while offering significant advantages in terms of safety and scalability [22] [25]. The ability to operate under intensified conditions enables access to reaction pathways unavailable in batch processing [26]. However, yield optimization in flow systems requires careful attention to residence time, temperature, and mixing parameters [25].
Perfluorophenyl malonate synthesis via sodium diethyl malonate and hexafluorobenzene achieves moderate yields of 47%, but provides access to highly fluorinated structures difficult to obtain through alternative routes [3]. The reaction demonstrates the feasibility of nucleophilic aromatic substitution for introducing fluorinated aromatic systems [3].
Direct fluorination approaches using fluorine gas achieve near-quantitative yields while offering superior atom economy compared to multistep processes [40]. Green chemistry metrics including process mass intensity and environmental factor calculations strongly favor direct fluorination methods over traditional synthetic routes [40].
Process economics considerations reveal that while some high-yielding methods may require expensive catalysts or specialized equipment, the overall cost-effectiveness depends on factors including raw material costs, waste disposal, and energy requirements [38] [40]. Large-scale monohydrolysis reactions demonstrate that carefully optimized processes can achieve 81-82% yields with minimal environmental impact and straightforward product isolation [38].
Diethyl(2,4,6-trifluorophenyl)malonate is a synthetic organic compound with the molecular formula C₁₃H₁₃F₃O₄ and a molecular weight of 290.24 g/mol. Its physicochemical properties are strongly influenced by the presence of three fluorine atoms on the aromatic ring, which enhance its lipophilicity and affect its solubility profile.
| Solvent Type | Solubility Behavior | Supporting Data |
|---|---|---|
| Water (aqueous) | Expected to be poorly soluble | Fluorinated aromatics are typically hydrophobic [1] |
| Methanol | Moderately to highly soluble | Similar malonates show good solubility [2] |
| Ethanol | Moderately to highly soluble | Structural analogs are ethanol-soluble [2] |
| Acetone | Highly soluble | Esters and fluorinated aromatics dissolve well [3] |
| Dichloromethane | Highly soluble | Lipophilic, nonpolar solvents favored [3] |
| Hexane | Slightly to moderately soluble | Limited by polar ester groups [3] |
Note: Direct solubility measurements for this exact compound are limited, but the data above is inferred from established structure–property relationships and literature for related fluorinated malonates.
Diethyl(2,4,6-trifluorophenyl)malonate exhibits robust thermal stability, a property enhanced by the electron-withdrawing effects of its trifluorophenyl substituents. The compound's melting and boiling points are as follows:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 46–49 °C | [4] [3] |
| Boiling Point | 283.7 °C (at 760 mmHg) | [3] |
| Flash Point | 121.5 °C | [3] |
| Thermal Decomposition | Above 200 °C | [3] |
The relatively high boiling point and moderate melting point indicate strong intermolecular interactions, likely due to the polar ester functionalities and the influence of the trifluorophenyl group. The phase transition from solid to liquid occurs in a narrow range, suggesting a well-defined crystalline structure.
The malonate core of diethyl(2,4,6-trifluorophenyl)malonate contains two ester groups adjacent to a methylene bridge, making the central hydrogen atoms relatively acidic. The presence of the trifluorophenyl group further increases the acidity of these hydrogens due to its strong electron-withdrawing character.
| Catalyst Type | Effect on Tautomeric Equilibrium | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Trifluoroacetic acid | Favors amide (keto) form | 1.9–2.4 | [5] |
| Diethylamine | Favors enolate (enol) form | 6.8 (from imidic acid side) | [5] |
| No catalyst | Equilibrium depends on intrinsic structure | ~40 (uncatalyzed) | [5] |
The three fluorine atoms at the 2, 4, and 6 positions of the phenyl ring impart significant electronic effects:
| Substituent Pattern | Dipole Moment (D) | Polarity Effect | Reference |
|---|---|---|---|
| 2,4,6-Trifluorophenyl | High (estimated) | Strongly increases polarity | [6] [1] |
| Non-fluorinated phenyl | Lower | Baseline | [6] [1] |
Note: Exact dipole moment values for diethyl(2,4,6-trifluorophenyl)malonate are not directly reported, but studies on similar fluorinated aromatics indicate substantial increases compared to non-fluorinated analogs.